molecular formula C8H8ClNO3S B561769 4-(Acetylamino)benzenesulfonyl-d5 Chloride CAS No. 1020718-84-6

4-(Acetylamino)benzenesulfonyl-d5 Chloride

Cat. No.: B561769
CAS No.: 1020718-84-6
M. Wt: 238.697
InChI Key: GRDXCFKBQWDAJH-MDXQMYCFSA-N
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Description

4-(Acetylamino)benzenesulfonyl-d5 Chloride is a deuterium-labeled analogue of 4-(Acetylamino)benzenesulfonyl Chloride. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure. It is primarily used in scientific research for its unique properties, including its stability and ability to act as a tracer in various chemical reactions.

Mechanism of Action

Result of Action

It is known that the compound is a derivative of Chitosan with antifungal properties , suggesting it may disrupt fungal cell wall synthesis or other critical processes in fungi.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Acetylamino)benzenesulfonyl-d5 Chloride. Factors such as pH, temperature, and the presence of other compounds can affect its reactivity and stability . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acetylamino)benzenesulfonyl-d5 Chloride typically involves the introduction of deuterium atoms into the parent compound, 4-(Acetylamino)benzenesulfonyl Chloride. This can be achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-(Acetylamino)benzenesulfonyl-d5 Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Sulfonamides: Formed through nucleophilic substitution reactions.

    Sulfonic Acids: Resulting from oxidation reactions.

Scientific Research Applications

4-(Acetylamino)benzenesulfonyl-d5 Chloride is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a tracer in reaction mechanism studies and kinetic experiments.

    Biology: Used in metabolic studies to trace the pathways of sulfonamide derivatives.

    Medicine: Employed in the development of new pharmaceuticals and diagnostic agents.

    Industry: Utilized in the synthesis of deuterated compounds for various applications

Comparison with Similar Compounds

    4-(Acetylamino)benzenesulfonyl Chloride: The non-deuterated analogue with similar chemical properties but lacks the stability and tracing capabilities provided by deuterium.

    4-(Chlorosulfonyl)acetanilide: Another sulfonyl chloride derivative with different functional groups and reactivity

Uniqueness: 4-(Acetylamino)benzenesulfonyl-d5 Chloride is unique due to the presence of deuterium atoms, which enhance its stability and make it an excellent tracer in scientific research. This property distinguishes it from its non-deuterated counterparts and other sulfonyl chloride derivatives .

Properties

IUPAC Name

4-[acetyl(deuterio)amino]-2,3,5,6-tetradeuteriobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)/i2D,3D,4D,5D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDXCFKBQWDAJH-MDXQMYCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N([2H])C(=O)C)[2H])[2H])S(=O)(=O)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675518
Record name 4-[Acetyl(~2~H)amino](~2~H_4_)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020718-84-6
Record name 4-[Acetyl(~2~H)amino](~2~H_4_)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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